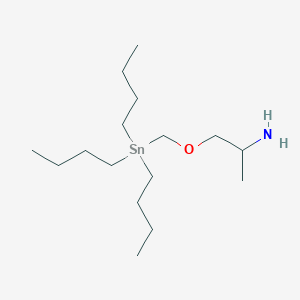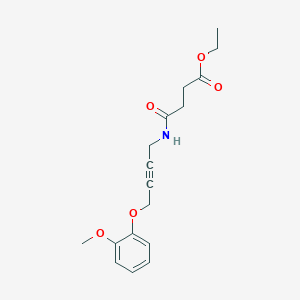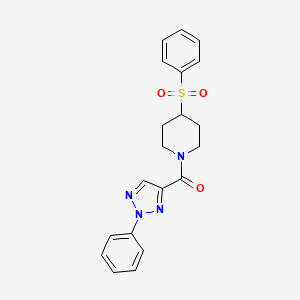
SnAP 3Me-M Reagent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SnAP 3Me-M Reagent, also known as 1-[(Tributylstannyl)methoxy]-2-propanamine, is an organotin reagent . It has a molecular weight of 378.18 and its empirical formula is C16H37NOSn .
Synthesis Analysis
SnAP 3Me-M Reagent provides a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The synthesis of N-heterocycles through SnAP Reagents requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .Molecular Structure Analysis
The molecular structure of SnAP 3Me-M Reagent can be represented by the SMILES stringCCCCSn(COCC(N)C)CCCC . The InChI representation is 1S/C4H10NO.3C4H9.Sn/c1-4(5)3-6-2;3*1-3-4-2;/h4H,2-3,5H2,1H3;3*1,3-4H2,2H3; . Chemical Reactions Analysis
SnAP 3Me-M Reagent is used in the synthesis of N-heterocycles. It provides a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The reaction conditions are mild and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .Physical And Chemical Properties Analysis
SnAP 3Me-M Reagent is a liquid with a density of 1.102 at 25 °C . Its refractive index is 1.479 . The flash point is greater than 230 °F . It should be stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
- The SnAP 3Me-M Reagent enables the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Researchers have successfully used this reagent to construct piperazines and morpholines, which are essential building blocks in medicinal chemistry and drug discovery .
- SnAP reagents offer a straightforward route to saturated N-heterocycles. By coupling aldehydes with SnAP 3Me-M Reagent, scientists achieve efficient and mild conditions for the synthesis of these heterocyclic compounds. The method is compatible with various aldehyde substrates, including aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups .
Synthesis of Piperazines and Morpholines
Cross-Coupling Approach to Saturated N-Heterocycles
Safety and Hazards
SnAP 3Me-M Reagent is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
Wirkmechanismus
Target of Action
The primary target of the SnAP 3Me-M Reagent is various aldehyde substrates . Aldehydes are organic compounds that consist of a carbonyl center bonded to hydrogen and an R group. They play a crucial role in many biochemical processes and are commonly found in a variety of organic compounds.
Mode of Action
The SnAP 3Me-M Reagent interacts with its aldehyde targets to synthesize saturated N-heterocycles . N-heterocycles are cyclic compounds that contain at least one nitrogen atom in the ring structure. The synthesis process requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .
Biochemical Pathways
The SnAP 3Me-M Reagent affects the biochemical pathway of N-heterocycle synthesis . By providing a one-step route to saturated N-heterocycles, it simplifies the synthesis process and increases the efficiency of producing these compounds. The downstream effects include the production of a variety of N-heterocycles, which are important components in many pharmaceuticals and natural products .
Result of Action
The molecular effect of the SnAP 3Me-M Reagent’s action is the formation of saturated N-heterocycles from various aldehyde substrates . On a cellular level, these N-heterocycles can interact with various biological targets, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of the SnAP 3Me-M Reagent can be influenced by various environmental factors. For instance, the reagent requires mild reaction conditions for optimal performance . Additionally, the storage temperature of the reagent is recommended to be -20°C , indicating that temperature can significantly impact its stability.
Eigenschaften
IUPAC Name |
1-(tributylstannylmethoxy)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO.3C4H9.Sn/c1-4(5)3-6-2;3*1-3-4-2;/h4H,2-3,5H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVHQCDLUIMLHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCC(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NOSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SnAP 3Me-M Reagent | |
CAS RN |
1557288-09-1 |
Source


|
| Record name | [(2-aminopropoxy)methyl]tributylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide](/img/structure/B2413551.png)

![(2E)-2-[(5-phenylfuran-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B2413558.png)
![isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2413559.png)



![N-cyclohexyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2413563.png)
![3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2413567.png)

![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B2413570.png)
![2-[3-(4-chlorophenoxy)propylsulfanyl]-1H-benzimidazole](/img/structure/B2413572.png)
![1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride](/img/structure/B2413573.png)
